

# Application of GB111-NH2 in Studying Metabolic Reprogramming in Macrophages

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## Compound of Interest

Compound Name: GB111-NH2

Cat. No.: B12373234

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## Application Note

### Introduction

**GB111-NH2** is a potent, cell-permeable small molecule that has emerged as a valuable tool for investigating the intricate relationship between cellular metabolism and immune function, particularly in macrophages. Initially characterized as a cysteine cathepsin inhibitor, recent studies have revealed its ability to modulate macrophage metabolic reprogramming by targeting key glycolytic enzymes.[1][2] This dual activity makes **GB111-NH2** a unique probe for dissecting the signaling pathways that link metabolic shifts to inflammatory responses and macrophage polarization. This document provides detailed application notes and protocols for utilizing **GB111-NH2** to study metabolic reprogramming in macrophages.

### Mechanism of Action

**GB111-NH2** was first identified as an inhibitor of cysteine cathepsins, including cathepsins B, L, and S.[2][3] However, further research using chemical proteomics identified the glycolytic enzymes glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and  $\alpha$ -enolase as additional, phenotypically relevant targets.[1] **GB111-NH2** covalently binds to reactive cysteine residues in these enzymes, leading to the inhibition of their activity.[1] This inhibition of glycolysis disrupts the metabolic flux in macrophages, leading to a cascade of downstream effects.

The disruption of glycolysis by **GB111-NH2** results in a decrease in lactate and NADH production and a significant impairment in ATP generation, particularly in LPS-primed

macrophages.[1] This metabolic perturbation acts as a signal for the activation of the NLRP3 inflammasome, leading to caspase-1 activation, secretion of pro-inflammatory cytokines like IL-1 $\beta$ , and induction of pyroptotic cell death.[1]

Furthermore, by inhibiting cathepsins, **GB111-NH2** can also impact cellular recycling processes like autophagy, leading to increased oxidative stress and alterations in fatty acid metabolism.[2][3] This can influence macrophage polarization, potentially shifting them from an anti-inflammatory (M2) to a pro-inflammatory (M1) phenotype.[4][5]

## Key Applications in Macrophage Research

- Induction of NLRP3 Inflammasome Activation: **GB111-NH2** serves as a potent activator of the NLRP3 inflammasome by disrupting glycolytic flux, providing a tool to study the downstream signaling events.[1]
- Investigation of Metabolic Reprogramming: By inhibiting key glycolytic enzymes, **GB111-NH2** allows for the study of how metabolic shifts influence macrophage function, including cytokine production and cell death pathways.[1]
- Modulation of Macrophage Polarization: The compound can be used to investigate the role of cathepsins and metabolic pathways in directing macrophage polarization towards either pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[4][5]
- Elucidation of Autophagy and Lysosomal Function: As a cathepsin inhibitor, **GB111-NH2** can be employed to study the consequences of impaired lysosomal function and autophagy on macrophage biology.[2][3]

## Data Presentation

Table 1: Effects of **GB111-NH2** on Metabolic Parameters in LPS-Primed Bone Marrow-Derived Macrophages (BMDMs)

Parameter	Treatment	Effect	Reference
Lactate Secretion	LPS + GB111-NH2	Complete Blockade	[1]
NAD <sup>+</sup> /NADH Ratio	LPS + GB111-NH2	Increased (indicating decreased NADH)	[1]
ATP Production	LPS + GB111-NH2	Significantly Impaired	[1]
Extracellular Acidification Rate (ECAR)	Glucose Stimulation + GB111-NH2	Suppressed Increase	[1]

Table 2: Effects of **GB111-NH2** on Inflammatory Responses in LPS-Primed BMDMs

Parameter	Treatment	Effect	Reference
Caspase-1 Activation	LPS + GB111-NH2	Induced	[1]
IL-1 $\beta$ Secretion	LPS + GB111-NH2	Induced	[1]
Pyroptotic Cell Death	LPS + GB111-NH2	Induced	[1]
IL-6 Secretion	LPS + GB111-NH2	Decreased with increasing dose	[6]
TNF- $\alpha$ Secretion	LPS + GB111-NH2	Unaffected	[6]

Table 3: Effects of **GB111-NH2** on Primary Human Macrophages

Parameter	Treatment	Effect	Reference
Cellular ATP Content	GB111-NH2	Decreased (significant in M0 and M2)	[5]
Fatty Acid Metabolism	GB111-NH2	Altered fatty acid profile	[3]
Pro-inflammatory Mediators (IL-1, IL-6, CCL2, TNFα)	GB111-NH2	Upregulation	[3]
Autophagy/Lysosome Marker Genes	GB111-NH2	Increased Expression	[3]

## Experimental Protocols

### Protocol 1: Induction of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes how to use **GB111-NH2** to induce NLRP3 inflammasome activation in BMDMs, as a "Signal II" following LPS priming ("Signal I").

#### Materials:

- Bone marrow-derived macrophages (BMDMs)
- DMEM complete medium (with 10% FBS, 1% penicillin-streptomycin)
- Lipopolysaccharide (LPS)
- **GB111-NH2**
- ELISA kits for IL-1β
- LDH cytotoxicity assay kit
- Caspase-1 activity assay kit

#### Procedure:

- **Cell Culture:** Culture BMDMs in DMEM complete medium. For experiments, plate cells at a density of  $1 \times 10^6$  cells/mL in appropriate culture plates.
- **LPS Priming (Signal I):** Prime the BMDMs with 1  $\mu$ g/mL LPS for 3 hours. This step is crucial to induce the transcription of pro-IL-1 $\beta$  and NLRP3.
- **GB111-NH2 Treatment (Signal II):** After priming, treat the cells with the desired concentration of **GB111-NH2** (e.g., 10  $\mu$ M) for 2-6 hours.
- **Sample Collection:**
  - Collect the cell culture supernatant for measuring secreted IL-1 $\beta$  and LDH release.
  - Lyse the cells to measure caspase-1 activity.
- **Analysis:**
  - Quantify IL-1 $\beta$  levels in the supernatant using an ELISA kit according to the manufacturer's instructions.
  - Measure LDH release as an indicator of pyroptosis using a cytotoxicity assay kit.
  - Determine caspase-1 activity in the cell lysates using a specific activity assay kit.

#### Protocol 2: Analysis of Metabolic Reprogramming in Macrophages

This protocol outlines the methodology to assess the impact of **GB111-NH2** on key metabolic pathways in macrophages.

#### Materials:

- Macrophages (e.g., BMDMs or human primary macrophages)
- Cell culture medium
- **GB111-NH2**

- Lactate assay kit
- NAD/NADH assay kit
- ATP assay kit
- Seahorse XF Analyzer (for ECAR measurements)

#### Procedure:

- Cell Culture and Treatment: Culture macrophages and treat with **GB111-NH2** as described in Protocol 1.
- Metabolite Analysis:
  - Lactate Secretion: Collect the cell culture supernatant and measure lactate concentration using a lactate assay kit.
  - NAD<sup>+</sup>/NADH Ratio: Lyse the cells and determine the intracellular NAD<sup>+</sup> and NADH levels using a specific assay kit.
  - ATP Levels: Lyse the cells and measure intracellular ATP concentration using an ATP assay kit.
- Extracellular Flux Analysis (ECAR):
  - Plate macrophages in a Seahorse XF cell culture microplate.
  - After adherence, treat the cells with **GB111-NH2**.
  - Perform a glycolysis stress test using a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR), a proxy for glycolysis.

#### Protocol 3: Investigation of Macrophage Polarization

This protocol details how to investigate the effect of **GB111-NH2** on the polarization of macrophages.

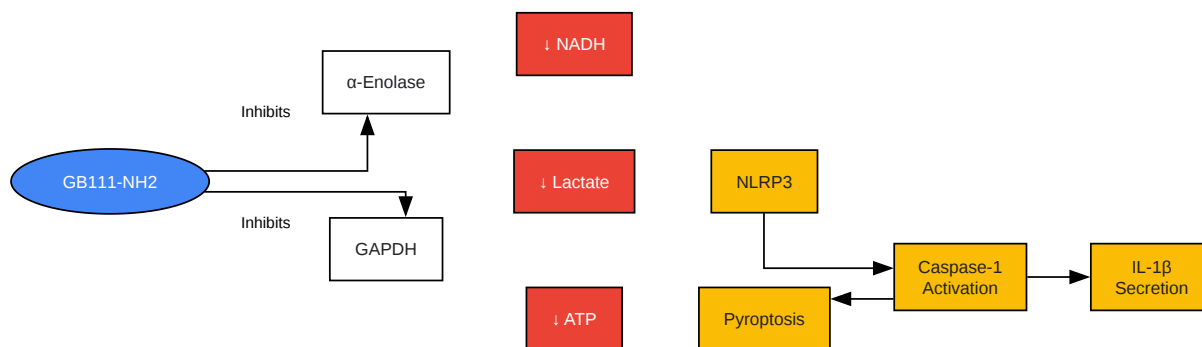
#### Materials:

- Monocytes or naive macrophages (M0)
- M-CSF, GM-CSF, IL-4, IL-13, IFN- $\gamma$ , LPS
- **GB111-NH2**
- Antibodies for flow cytometry (e.g., anti-CD86, anti-CD206)
- qPCR reagents for gene expression analysis (e.g., primers for iNOS, Arg1)

#### Procedure:

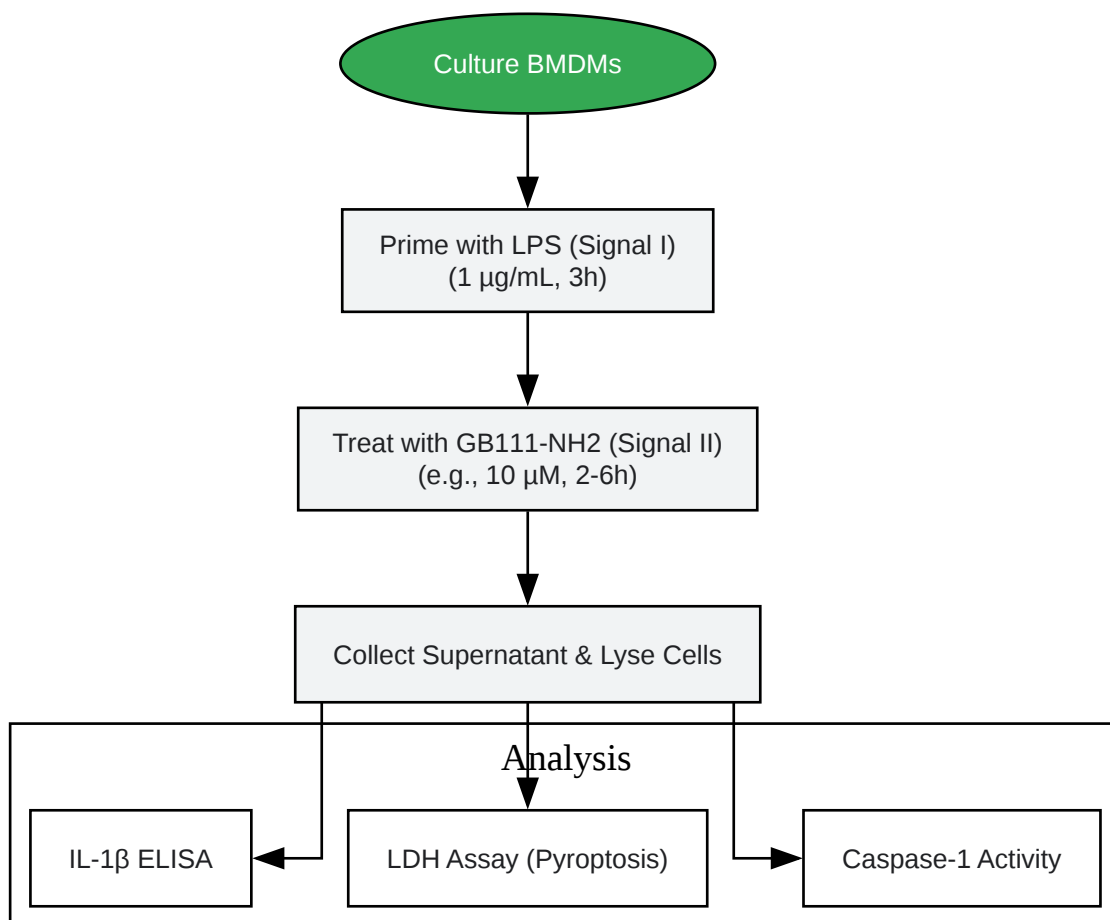
- Macrophage Differentiation and Polarization:
  - Differentiate monocytes into M0 macrophages using M-CSF.
  - Polarize M0 macrophages into M1 (with LPS and IFN- $\gamma$ ) or M2 (with IL-4 and IL-13) phenotypes.
- **GB111-NH2** Treatment: Treat the different macrophage populations (M0, M1, M2) with **GB111-NH2** for a specified duration (e.g., 24 hours).
- Analysis of Polarization Markers:
  - Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers and analyze by flow cytometry.
  - qPCR: Extract RNA from the cells and perform quantitative real-time PCR to measure the expression of M1 (e.g., iNOS, TNF- $\alpha$ ) and M2 (e.g., Arg1, Fizz1) signature genes.

## Visualizations



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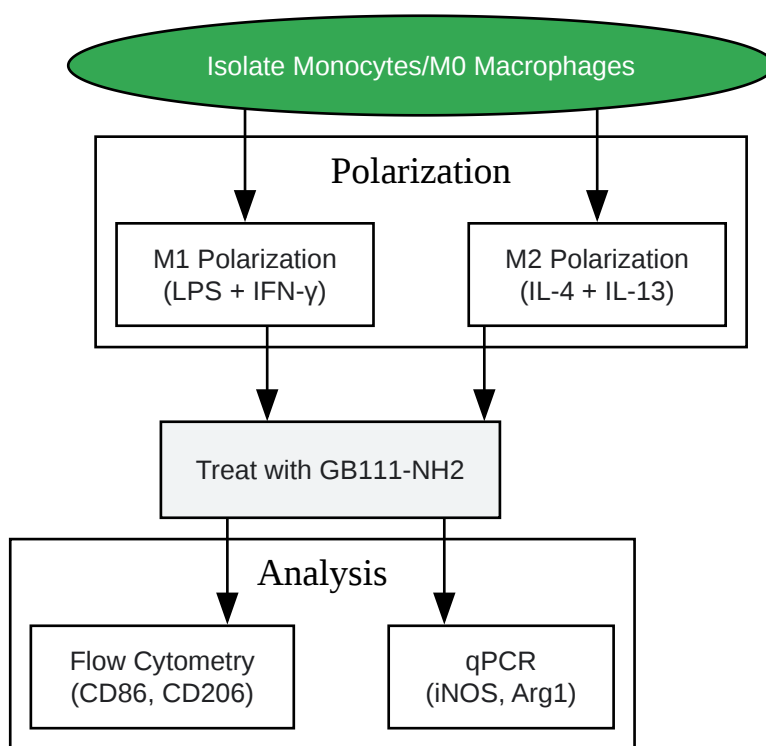
Caption: Mechanism of **GB111-NH2**-induced NLRP3 inflammasome activation.





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Caption: Experimental workflow for inflammasome activation studies.



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Caption: Workflow for studying macrophage polarization with **GB111-NH2**.

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